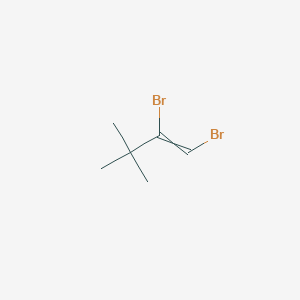

1,2-Dibromo-3,3-dimethylbut-1-ene

Description

Significance of 1,2-Dibromo-3,3-dimethylbut-1-ene in Contemporary Chemical Research

Among the diverse class of vinylic dibromides, This compound stands out as a subject of significant interest in contemporary chemical research due to its unique structural feature: a sterically demanding tert-butyl group adjacent to the dibromo-substituted double bond. This steric hindrance profoundly influences its reactivity and makes it a valuable precursor for the synthesis of highly congested and sterically crowded molecules. youtube.com

The presence of two bromine atoms on the vinylic system provides two distinct reaction sites. These can be selectively functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.orglibretexts.orglibretexts.org This stepwise reactivity allows for the controlled and predictable introduction of different substituents, paving the way for the synthesis of complex, multi-substituted alkenes from a single, readily accessible starting material. The tert-butyl group in this compound imparts specific properties to the molecule and its derivatives, often leading to enhanced stability and unique physical characteristics in the final products.

Below are the key physicochemical properties of this compound:

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀Br₂ |

| Molecular Weight | 241.95 g/mol nih.govnih.gov |

| CAS Number | 99584-95-9 nih.govnih.govnih.govnih.gov |

| IUPAC Name | (Z)-1,2-dibromo-3,3-dimethylbut-1-ene nih.govnih.gov |

| Appearance | Colorless to light yellow to light orange clear liquid |

| Purity | >96.0% (GC) |

This table is based on data from multiple sources. nih.govnih.govnih.govnih.gov

Scope and Relevance of Research on Highly Substituted Alkenes

The synthesis of highly substituted alkenes, particularly those with three or four non-hydrogen substituents (tri- and tetrasubstituted alkenes), is a major focus of modern organic chemistry. nih.govrsc.org These motifs are integral components of numerous biologically active natural products, pharmaceuticals, and advanced materials. However, their synthesis presents a significant challenge due to the inherent steric strain associated with a densely functionalized double bond. rsc.org

Traditional methods for alkene synthesis are often not suitable for constructing these sterically demanding structures. rsc.org Consequently, a significant body of research has been dedicated to developing novel and efficient synthetic strategies. These contemporary methods often rely on the use of specialized catalysts and precursors to overcome the high activation energies associated with the formation of sterically congested double bonds.

Vinylic dibromides, such as this compound, play a crucial role in this field. They serve as key intermediates that can be sequentially and selectively functionalized to build up the desired substitution pattern around the double bond. The ability to perform controlled, stepwise cross-coupling reactions is particularly advantageous for the synthesis of unsymmetrically substituted alkenes.

Key Research Findings in the Synthesis of Highly Substituted Alkenes:

| Research Area | Key Findings |

| Palladium-Catalyzed Cross-Coupling | The Suzuki-Miyaura, Sonogashira, and Heck reactions are powerful tools for the sequential functionalization of vinylic dibromides to create tri- and tetrasubstituted alkenes. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.orglibretexts.orglibretexts.org |

| Reductive Heck Approaches | A mild, reductive Heck approach has been developed for coupling terminal 1,3-dienes with enol triflates, providing access to a variety of functionalized tri- and tetrasubstituted alkenes. nih.gov |

| Synthesis from Aldehydes and Ketones | Methods exist for the one-pot transformation of aldehydes and ketones into the corresponding dibromoalkenes, which can then be used as precursors for more complex structures. acs.org |

| Olefin Metathesis | Olefin metathesis has emerged as a highly efficient method for the synthesis of tetrasubstituted alkenes, with ongoing catalyst development and optimization of reaction conditions. mdpi.com |

The ongoing research into the synthesis and application of highly substituted alkenes underscores the importance of versatile precursors like this compound. The development of new synthetic methods that can tolerate a wide range of functional groups and provide high levels of stereocontrol is essential for advancing various fields, from medicinal chemistry to materials science.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3,3-dimethylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c1-6(2,3)5(8)4-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGBPINHTJNHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659899 | |

| Record name | 1,2-Dibromo-3,3-dimethylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99584-95-9 | |

| Record name | 1,2-Dibromo-3,3-dimethylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dibromo-3,3-dimethyl-1-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Dibromo 3,3 Dimethylbut 1 Ene

Direct Bromination Approaches

The most common route to 1,2-Dibromo-3,3-dimethylbut-1-ene involves the direct addition of bromine across the double bond of a suitable alkene precursor.

Bromination of 3,3-Dimethylbut-1-ene

The reaction of 3,3-dimethylbut-1-ene with bromine is a classic example of electrophilic addition. libretexts.org The pi electrons of the alkene's double bond act as a nucleophile, attacking the electrophilic bromine molecule. libretexts.org This process leads to the formation of a vicinal dibromide, where bromine atoms add to adjacent carbons of the original double bond.

The direct bromination of 3,3-dimethylbut-1-ene is typically carried out by treating the alkene with elemental bromine (Br₂). The reaction is often performed in an inert organic solvent, such as diethyl ether or carbon tetrachloride, to moderate the reactivity and facilitate handling of the reagents. chemguide.co.ukorganic-chemistry.org The reaction proceeds readily at room temperature and often results in the decolorization of the reddish-brown bromine solution, which can serve as a visual indicator of the reaction's progress. libretexts.orgchemguide.co.uk

Recent studies have explored more environmentally benign approaches. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a bromine source in diethyl ether, sometimes with the addition of water to enhance efficiency, provides a catalyst-free method for the 1,2-dibromination of alkenes. organic-chemistry.org This method is notable for its mild reaction conditions and high yields. organic-chemistry.org

Table 1: Reaction Conditions for the Bromination of Alkenes

| Brominating Agent | Solvent | Catalyst | Temperature | Key Features |

| Br₂ | Diethyl ether, Carbon tetrachloride | None | Room Temperature | Rapid decolorization of bromine. libretexts.orgchemguide.co.uk |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Diethyl ether/Water | None | Mild | High yields, environmentally friendly. organic-chemistry.org |

The addition of bromine to alkenes typically proceeds via an anti-addition mechanism. This is due to the formation of a cyclic bromonium ion intermediate. libretexts.orgdoubtnut.com The initial attack of the alkene on the bromine molecule results in a three-membered ring containing a positively charged bromine atom. libretexts.org The subsequent attack by the bromide ion (Br⁻) occurs from the side opposite to the bromonium ion, leading to the formation of the trans or anti addition product. libretexts.org

In the case of 3,3-dimethylbut-1-ene, the large tert-butyl group can influence the stereochemical outcome. However, the fundamental mechanism involving the bromonium ion intermediate generally dictates an anti-addition of the two bromine atoms across the double bond.

Electrophilic Addition of Bromine to Alkene Precursors

The electrophilic addition of bromine is a cornerstone of alkene chemistry. The polarizability of the bromine molecule allows it to act as an electrophile when approached by the electron-rich pi bond of an alkene. libretexts.orgchemguide.co.uk

While the direct bromination with Br₂ does not typically involve acidic catalysts, the principles of electrophilic addition under acidic conditions are relevant to understanding potential side reactions and alternative synthetic pathways. When an unsymmetrical alkene reacts with a hydrogen halide like HBr, the addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. libretexts.orgaskfilo.com

However, in the case of 3,3-dimethylbut-1-ene, the addition of HBr can lead to a rearranged product. The initially formed secondary carbocation can undergo a 1,2-methyl shift to form a more stable tertiary carbocation, resulting in the formation of 2-bromo-2,3-dimethylbutane (B3344068) as the major product. doubtnut.comaskfilo.comvaia.com It is important to note that the addition of Br₂ proceeds through a bridged bromonium ion, which generally prevents such carbocation rearrangements. doubtnut.com

When 3,3-dimethylbut-1-ene is treated with dilute aqueous acid, such as H₂SO₄, protonation of the double bond leads to a secondary carbocation that rearranges via a methyl shift to a more stable tertiary carbocation. vaia.compearson.com This intermediate can then react with water to form an alcohol or undergo elimination.

While many direct bromination reactions of alkenes proceed efficiently without a catalyst, certain systems can benefit from catalytic enhancement. For instance, the use of a copper X zeolite catalyst has been studied for the isomerization of 3,3-dimethylbut-1-ene in the presence of deuterium (B1214612) oxide. rsc.org Over γ-alumina, 3,3-dimethylbut-1-ene rapidly isomerizes. rsc.org While these studies focus on isomerization and deuterium exchange rather than dibromination, they highlight the potential for catalysts to influence the reactivity of the alkene.

More directly related to dibromination, some modern methods aim to avoid the use of elemental bromine due to its hazardous nature. Catalyst-free systems using reagents like DBDMH offer a safer and more environmentally friendly alternative. organic-chemistry.org

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis for electrophilic bromination and as a source of bromine radicals. wikipedia.orgorganic-chemistry.org Its application in the synthesis of dibromoalkenes from alkynes is a significant alternative to using liquid bromine. When reacting with an alkyne like 3,3-dimethyl-1-butyne (B43207), NBS can facilitate the addition of two bromine atoms across the triple bond.

The reaction is typically initiated by a radical initiator or light, or it can proceed via an electrophilic pathway. wikipedia.orgyoutube.com In the context of alkyne bromination, the reaction likely proceeds through an electrophilic addition mechanism. The alkyne's π-bond attacks the electrophilic bromine of NBS, leading to the formation of a bromonium ion intermediate. Subsequent attack by a bromide ion (which can be generated in situ or added as a salt) on the opposite side of the intermediate results in the anti-addition product, the (E)-1,2-dibromoalkene. Using a second equivalent of NBS or other bromine sources can lead to the desired 1,2-dibromo product. The use of NBS is often preferred as it is a crystalline solid, making it safer and easier to handle than volatile and highly corrosive bromine. missouri.edu

Table 1: Comparison of Brominating Agents

| Reagent | Formula | Physical State | Key Advantage |

|---|---|---|---|

| Bromine | Br₂ | Fuming liquid | High reactivity |

Oxidative Bromination Techniques

Oxidative bromination presents another advanced strategy for synthesizing bromoalkenes. These methods involve the use of a stable bromide salt (e.g., NaBr) in conjunction with an oxidant. organic-chemistry.orgthieme-connect.com This approach generates a highly electrophilic bromine species in situ, which then reacts with the alkyne substrate.

A common system involves using an oxidant like chloramine-B or an electrochemical setup to oxidize bromide ions to an active brominating agent. thieme-connect.comacs.org For the synthesis of this compound from 3,3-dimethyl-1-butyne, the reaction could proceed in a stepwise manner. First, an oxidative bromination could convert the terminal alkyne into a 1-bromoalkyne. organic-chemistry.orgthieme-connect.com A subsequent bromination step, using either the same oxidative system or a different brominating agent, would then add the second bromine atom across the remaining double bond. This technique allows for fine-tuning of reaction conditions and can offer high yields and selectivity under mild conditions. thieme-connect.com

Phase-Vanishing Reaction Methodologies

Phase-vanishing reaction methodologies represent an innovative approach to conducting highly exothermic reactions, such as brominations, in a more controlled manner. organic-chemistry.orgnih.gov This technique utilizes a fluorous solvent as a phase screen to temporarily separate the reactants. organic-chemistry.org Typically, the alkyne (3,3-dimethyl-1-butyne) would be in one phase, and the brominating agent (e.g., bromine) in another, separated by an inert, dense fluorous phase.

Diffusion of the reactants through the fluorous layer allows the reaction to proceed at a controlled rate at the interface, preventing dangerous temperature spikes. organic-chemistry.orgacs.org For reactants less dense than the fluorous solvent, a third solvent with a higher density, such as 1,2-dibromoethane, can be employed to form a bottom layer, ensuring the methodology remains applicable. nih.gov While not specifically documented for the synthesis of this compound, this methodology's successful application in other bromination reactions suggests its potential as a safe and efficient method for industrial-scale production. organic-chemistry.org

Novel Synthetic Routes and Precursor Transformations

Beyond varying the brominating agent, novel synthetic pathways focus on the transformation of different precursor molecules to achieve the target compound.

Synthesis from Alkynes

The most direct and conventional route to this compound is the electrophilic addition of bromine to the corresponding alkyne, 3,3-dimethyl-1-butyne. The reaction of an alkyne with one equivalent of a halogen like bromine (Br₂) typically results in the formation of a dihaloalkene. masterorganicchemistry.comyoutube.com

The mechanism involves the attack of the alkyne's pi electrons on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.com A bromide ion then attacks this intermediate from the opposite face, resulting in anti-addition of the two bromine atoms. This stereoselectivity leads predominantly to the formation of the (E)-isomer of the 1,2-dibromoalkene. masterorganicchemistry.com While this reaction is analogous to the bromination of alkenes, alkynes generally react more slowly. masterorganicchemistry.com

Table 2: Stereochemical Outcome of Bromine Addition to Alkynes

| Reactant | Reagent | Key Intermediate | Major Product Stereochemistry |

|---|

Derivatization from Related Halogenated Alkenes

The synthesis of this compound can also be envisioned through the chemical modification of other halogenated alkenes. These multistep routes offer flexibility in precursor selection and can be valuable for creating specific isomers.

One potential pathway involves starting with a vinyl halide, such as 1-bromo-3,3-dimethylbut-1-ene (B1149504). This precursor could be synthesized from 3,3-dimethyl-1-butyne via hydrobromination. youtube.com Subsequent addition of a bromine source, potentially using an oxidative bromination technique or NBS, would yield the desired 1,2-dibromo product.

Another sophisticated approach involves the use of organosilicon chemistry. A vinylsilane can be prepared and subsequently converted to a vinyl bromide with high stereoselectivity using reagents like N-bromosuccinimide. organic-chemistry.orgacs.org This allows for the controlled synthesis of a specific vinyl bromide isomer, which can then be further functionalized. These derivatization methods, while potentially more complex, provide powerful tools for accessing complex halogenated molecules from simpler, readily available starting materials. organic-chemistry.org

Chemical Reactivity and Mechanistic Studies of 1,2 Dibromo 3,3 Dimethylbut 1 Ene

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in 1,2-dibromo-3,3-dimethylbut-1-ene is electron-deficient due to the presence of the two electron-withdrawing bromine atoms. This electronic nature, combined with the significant steric hindrance from the tert-butyl group, governs its reactivity towards electrophilic additions.

Electrophilic Addition Reactions Across the Double Bond

Electrophilic addition is a characteristic reaction of alkenes. However, for this compound, the reaction is less favorable than for simple alkenes due to the deactivating effect of the bromine substituents.

The addition of a hydrogen halide (HX) to an unsymmetrical alkene typically follows Markovnikov's rule , where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. In an anti-Markovnikov addition, which often occurs via a radical mechanism (e.g., HBr in the presence of peroxides), this regioselectivity is reversed.

In the case of this compound, the electrophilic addition of a hydrogen halide like HBr would proceed via protonation of the double bond. Two potential carbocation intermediates could be formed.

Path A (Markovnikov): Protonation of the terminal, bromine-bearing carbon would lead to a carbocation on the carbon adjacent to the tert-butyl group. This carbocation would be stabilized by the inductive effect of the alkyl group but destabilized by the electron-withdrawing bromine atom.

Path B (Anti-Markovnikov): Protonation of the internal, dibromo-substituted carbon is highly unlikely due to severe steric hindrance from the tert-butyl group and electronic destabilization.

Table 2: Predicted Products of HBr Addition

| Reaction Condition | Predicted Major Product | Selectivity |

|---|---|---|

| HBr | 1,1,2-Tribromo-3,3-dimethylbutane | Markovnikov |

Note: These are predicted outcomes based on general principles, not confirmed experimental results.

Catalytic hydrogenation is a common method to reduce a carbon-carbon double bond to a single bond. This reaction typically occurs on the surface of a metal catalyst, such as palladium, platinum, or nickel. The reaction involves the syn-addition of two hydrogen atoms across the double bond, meaning they add to the same face of the alkene.

For this compound, catalytic hydrogenation would be expected to reduce the double bond to yield 1,2-dibromo-3,3-dimethylbutane.

Deuteration is analogous to hydrogenation but uses deuterium (B1214612) gas (D₂) instead of hydrogen gas (H₂). It is a valuable tool in mechanistic studies to trace the pathways of atoms. The deuteration of this compound would result in the syn-addition of two deuterium atoms across the double bond, forming 1,2-dibromo-1,2-dideuterio-3,3-dimethylbutane. The significant steric bulk of the tert-butyl group would likely direct the approach of the alkene to the catalyst surface from the less hindered side.

Table 3: Hydrogenation and Deuteration Products

| Reaction | Reagent | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 1,2-Dibromo-3,3-dimethylbutane |

Epoxidation and Dihydroxylation of the Alkene

The presence of two electron-withdrawing bromine atoms on the double bond significantly deactivates the alkene of this compound towards electrophilic attack. This deactivation, combined with the substantial steric hindrance imposed by the adjacent tert-butyl group, makes both epoxidation and dihydroxylation reactions challenging under standard conditions.

Epoxidation: The epoxidation of alkenes is a common electrophilic addition reaction, often carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). For a typical alkene, the reaction proceeds readily to form an epoxide ring. chegg.comchegg.com For instance, the parent alkene, 3,3-dimethylbut-1-ene, can be converted to 3,3-dimethyl-1,2-epoxybutane. chegg.comchegg.comchegg.com However, in the case of this compound, the nucleophilicity of the double bond is greatly diminished by the inductive and resonance effects of the two bromine atoms. Consequently, the reaction with standard electrophilic epoxidizing agents is expected to be extremely slow or may not proceed at all. More forceful reagents or catalytic systems might be required, though such studies on this specific substrate are not widely reported.

Dihydroxylation: Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be achieved with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), typically resulting in syn-addition. youtube.com These reactions also depend on the nucleophilic character of the alkene. The electronic and steric profile of this compound suggests a low reactivity towards these reagents. While osmium-catalyzed dihydroxylation is a powerful method for a wide range of olefins, including some sterically hindered ones, the combination of severe steric hindrance from the t-butyl group and the deactivating effect of the dibromo substitution makes the formation of the intermediate osmate ester highly unfavorable. scispace.comacs.org

| Reagent | Expected Product with 3,3-dimethylbut-1-ene | Expected Reactivity with this compound |

| m-CPBA | 3,3-dimethyl-1,2-epoxybutane chegg.comguidechem.com | Very low to negligible |

| OsO₄, then NaHSO₃ | 3,3-dimethylbutane-1,2-diol | Very low to negligible |

| Cold, dilute KMnO₄ | 3,3-dimethylbutane-1,2-diol | Very low to negligible |

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are powerful tools for the formation of cyclic systems. masterorganicchemistry.comatc.io The reactivity in these reactions is governed by the electronic and steric properties of the participants (the diene and the dienophile).

As an alkene, this compound has the potential to act as a dienophile (a 2π-electron component) in a Diels-Alder reaction. libretexts.orgmasterorganicchemistry.com For a "normal" electron-demand Diels-Alder reaction, the dienophile is typically electron-poor, and the diene is electron-rich. masterorganicchemistry.comyoutube.com The two bromine atoms on the double bond of this compound are electron-withdrawing, which should, in principle, enhance its reactivity as a dienophile. nih.govrsc.org

However, the compound is unlikely to function as a diene precursor. It lacks the 1,3-diene structure necessary for participation as the 4π-electron component in a Diels-Alder reaction. masterorganicchemistry.com

While the electronic properties suggest potential as a dienophile, the steric factors are a major impediment. The bulky tert-butyl group adjacent to the double bond creates significant steric hindrance. rsc.orgfiveable.me This hindrance would severely restrict the approach of a diene to the face of the double bond, making the formation of the highly organized, cyclic transition state of the Diels-Alder reaction exceptionally difficult. libretexts.org The steric demands of the t-butyl group often dominate reactivity, overriding favorable electronic effects. rsc.orgfiveable.me

| Factor | Influence on Diels-Alder Reactivity (as Dienophile) |

| Electronic Effect | The two electron-withdrawing bromine atoms lower the energy of the LUMO, making the alkene more electrophilic and potentially a better dienophile. masterorganicchemistry.comlibretexts.orgyoutube.com |

| Steric Effect | The large tert-butyl group shields the double bond, sterically hindering the approach of a diene and impeding the formation of the transition state. libretexts.orgrsc.orgfiveable.me |

Rearrangement Reactions and Carbocation Chemistry

The carbocation chemistry of systems containing the 3,3-dimethylbutyl (neohexyl) skeleton is well-documented and is characterized by a high propensity for rearrangement.

If a carbocation were to be formed at the C2 position of the this compound framework (for instance, by heterolytic cleavage of the C-Br bond), it would result in a secondary vinyl cation. However, a more plausible scenario for carbocation formation would be during electrophilic addition reactions. For example, the protonation of the related alkene, 3,3-dimethylbut-1-ene, with an acid like HI or H₂SO₄ initially forms a secondary carbocation at C2. pearson.comvaia.com

This secondary carbocation is highly unstable and rapidly rearranges via a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement). vaia.commanifoldapp.org One of the methyl groups from the adjacent quaternary carbon migrates with its pair of electrons to the positively charged carbon. This rearrangement converts the less stable secondary carbocation into a much more stable tertiary carbocation. pearson.commanifoldapp.org The subsequent reaction with a nucleophile then occurs at this new tertiary center.

This predictable rearrangement is a classic example in organic chemistry, demonstrating the drive to form a more stable carbocationic intermediate. vaia.commanifoldapp.org

The geminal dimethyl groups on the C3 carbon are the primary drivers of the rearrangement chemistry observed in this system. Their presence creates a quaternary carbon adjacent to a potential carbocation site. This arrangement provides the perfect setup for a 1,2-alkyl shift to generate a more stable tertiary carbocation.

The influence of the gem-dimethyl (or tert-butyl) group is twofold:

Thermodynamic Driving Force: It provides the structural basis for rearrangement to a more stable tertiary carbocation, which is a thermodynamically favorable process. pearson.comvaia.com

Steric Influence: As discussed previously, the sheer bulk of the tert-butyl group can sterically hinder reactions at adjacent positions. fiveable.me In substitution reactions, this steric hindrance can favor mechanisms that proceed through carbocation intermediates (like Sₙ1) over those that require backside attack (Sₙ2), as the latter is effectively blocked. fiveable.mepearson.com

The reaction of 3,3-dimethylbut-1-ene with HI, which yields 2-iodo-2,3-dimethylbutane (B3344076) instead of the expected 2-iodo-3,3-dimethylbutane, is a direct consequence of this rearrangement driven by the gem-dimethyl groups.

Stereochemical Investigations of 1,2 Dibromo 3,3 Dimethylbut 1 Ene

Elucidation of Geometric Isomerism (Z/E Configurations)

The presence of a carbon-carbon double bond in 1,2-dibromo-3,3-dimethylbut-1-ene gives rise to geometric isomerism, resulting in two distinct diastereomers: the (Z)- and (E)-isomers. The assignment of these configurations is based on the Cahn-Ingold-Prelog (CIP) priority rules, which prioritize the substituents on each carbon of the double bond. For C1, bromine has a higher priority than the hydrogen atom. For C2, the bromine atom has a higher priority than the tert-butyl group.

In the (Z)-isomer (zusammen, German for "together"), the higher-priority groups (the two bromine atoms) are on the same side of the double bond.

In the (E)-isomer (entgegen, German for "opposite"), the higher-priority groups are on opposite sides of the double bond.

The differentiation between these isomers can be achieved through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific experimental data for this compound is not extensively documented in publicly available literature, we can predict the expected spectroscopic characteristics based on established principles.

Table 1: Predicted Spectroscopic Data for Z/E Isomers of this compound

| Spectroscopic Technique | Predicted Observation for (Z)-isomer | Predicted Observation for (E)-isomer | Rationale |

| ¹H NMR | Vinylic proton signal at a relatively downfield chemical shift. | Vinylic proton signal at a relatively upfield chemical shift. | In the (Z)-isomer, the vinylic proton is in closer proximity to the second bromine atom, leading to greater deshielding. |

| ¹³C NMR | Distinct chemical shifts for the vinylic carbons. | Distinct chemical shifts for the vinylic carbons, differing from the (Z)-isomer. | The different spatial arrangement of the bulky tert-butyl group and bromine atoms influences the electronic environment of the carbons. |

| IR Spectroscopy | C=C stretching frequency at a specific wavenumber. | C=C stretching frequency at a slightly different wavenumber. | The symmetry and dipole moment of the molecule differ between the two isomers, affecting the IR activity and frequency of the C=C bond. |

| NOE Spectroscopy | Nuclear Overhauser Effect (NOE) correlation between the vinylic proton and the tert-butyl group protons. | No significant NOE correlation between the vinylic proton and the tert-butyl group protons. | The through-space proximity of these groups in the (Z)-isomer would result in a detectable NOE. |

Impact of Vinylic Bromine Substituents on Molecular Conformation

The conformation of this compound is significantly influenced by the steric hindrance imposed by the two vinylic bromine atoms and the bulky tert-butyl group. These large substituents dictate the preferred spatial arrangement of the molecule to minimize steric strain.

The primary conformational considerations are the rotations around the C2-C3 single bond. The large tert-butyl group will likely adopt a staggered conformation relative to the substituents on the C2 carbon of the double bond. The presence of the two bromine atoms introduces substantial van der Waals repulsion, which will influence the planarity of the double bond and the bond angles within the molecule.

Computational modeling studies, though not specifically published for this compound, would be instrumental in determining the most stable conformations. Such studies would likely reveal slight deviations from ideal sp² and sp³ bond angles to alleviate the steric strain. For instance, the C-C=C and Br-C=C bond angles might be distorted from the ideal 120°.

Stereoselective and Stereospecific Transformations of the Compound

The stereochemistry of this compound plays a crucial role in directing the outcome of its chemical reactions, leading to stereoselective and stereospecific transformations.

Control of Diastereoselectivity in Addition Reactions

Addition reactions to the double bond of this compound are expected to proceed with a high degree of diastereoselectivity, largely governed by the steric hindrance of the existing substituents. For example, the addition of a reagent like HBr would likely occur from the less hindered face of the double bond.

The mechanism of bromine addition to alkenes typically proceeds through a cyclic bromonium ion intermediate. youtube.com The formation of this intermediate is a stereospecific anti-addition. youtube.com In the case of this compound, further addition of bromine (Br₂) would lead to a tetrabrominated product. The stereochemical outcome would be dictated by the initial geometry of the alkene and the anti-addition mechanism. The bulky tert-butyl group would further influence the approach of the incoming bromine molecule, potentially leading to a preferred diastereomer.

Table 2: Expected Diastereoselectivity in the Bromination of (Z)-1,2-Dibromo-3,3-dimethylbut-1-ene

| Reactant | Reagent | Expected Major Product (Stereochemistry) | Rationale |

| (Z)-1,2-Dibromo-3,3-dimethylbut-1-ene | Br₂ | (1R,2S,3S)-1,2,3,3-Tetrabromo-4,4-dimethylpentane (and its enantiomer) | The reaction would proceed via a bromonium ion intermediate, followed by nucleophilic attack by Br⁻ from the opposite face (anti-addition). The tert-butyl group would direct the initial approach of Br₂ to the less hindered face. |

Chiral Derivatization and Enantiomeric Purity

While this compound itself is achiral, reactions that introduce a new chiral center can lead to the formation of enantiomers. If a reaction were to produce a racemic mixture of a chiral derivative, its enantiomeric purity could be determined through chiral derivatization. This process involves reacting the mixture with a chiral resolving agent to form diastereomers, which can then be distinguished and quantified using techniques like NMR or chromatography.

For instance, if an asymmetric epoxidation of the double bond were to be developed, it would yield chiral epoxide products. To determine the enantiomeric excess (ee) of such a reaction, the resulting epoxide could be reacted with a chiral alcohol in the presence of an acid catalyst to form diastereomeric ethers. The relative amounts of these diastereomers could then be determined by ¹H NMR, allowing for the calculation of the enantiomeric purity of the original epoxide.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the atomic connectivity and chemical environments within a molecule. For "1,2-Dibromo-3,3-dimethylbut-1-ene," a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its structure.

The proton NMR (¹H NMR) spectrum of "this compound" is predicted to be relatively simple, exhibiting two distinct signals corresponding to the two types of proton environments in the molecule.

The vinylic proton (=CHBr) is expected to appear as a singlet in the downfield region of the spectrum. Its chemical shift would be significantly influenced by the deshielding effects of the adjacent bromine atom and the double bond. For comparison, the vinylic protons in the parent alkene, "3,3-dimethylbut-1-ene," resonate between 4.8 and 5.9 ppm. chemicalbook.com The presence of a geminal bromine atom would likely shift this signal further downfield.

The nine protons of the tert-butyl group [-C(CH₃)₃] are all chemically equivalent due to free rotation around the carbon-carbon single bond. Consequently, they would give rise to a single, sharp singlet, integrating to nine protons. This signal is expected in the upfield region, characteristic of saturated alkyl groups.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CHBr | 6.5 - 7.0 | Singlet | 1H |

| -C(CH ₃)₃ | 1.2 - 1.4 | Singlet | 9H |

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon framework of the molecule. For "this compound," four distinct signals are anticipated, corresponding to the four unique carbon environments.

The two vinylic carbons (BrC =C HBr) are expected to be significantly deshielded and appear in the downfield region typical for sp²-hybridized carbons. The carbon atom bonded to two bromine atoms (CBr₂) in the related compound "1,1-dibromo-3,3-dimethylbut-1-ene" provides a reference point for prediction. The chemical shifts of the vinylic carbons in "1,2-dibromobenzene" are also informative. chemicalbook.com

The quaternary carbon of the tert-butyl group [-C (CH₃)₃] would appear as a singlet with a characteristic chemical shift for a saturated sp³-hybridized carbon. The methyl carbons [-C(C H₃)₃] would also produce a single resonance in the upfield region.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C Br=CHBr | 120 - 130 |

| CBr=C HBr | 110 - 120 |

| -C (CH₃)₃ | 35 - 45 |

| -C(C H₃)₃ | 28 - 32 |

To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the molecular structure, various two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In the case of "this compound," no cross-peaks are expected in the COSY spectrum, as the vinylic proton and the tert-butyl protons are separated by a quaternary carbon and are not coupled to each other. This lack of correlation would support the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would show a cross-peak connecting the vinylic proton signal in the ¹H spectrum to the signal of the CHBr carbon in the ¹³C spectrum. Another cross-peak would link the tert-butyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. The HMBC spectrum would be particularly insightful:

A correlation would be expected between the vinylic proton (=CHBr) and the quaternary carbon of the tert-butyl group, confirming their three-bond proximity.

Correlations should also be observed between the tert-butyl protons and both the quaternary carbon and the vinylic carbon (=CHBr), further solidifying the connectivity around the double bond.

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful tool for elucidating reaction mechanisms, particularly in studies involving isotopic labeling. While direct deuterium NMR studies on "this compound" are not prominently documented, the application of this technique to related systems highlights its potential.

For instance, mechanistic investigations of the reactions of "3,3-dimethylbut-1-ene" with deuterium over metal catalysts have utilized deuterium NMR to analyze the distribution of deuterium atoms in the products. researchgate.net This analysis helps to understand the pathways of exchange and isomerization. researchgate.net Similarly, in studies of alkene halogenation, deuterium labeling can provide insights into the stereochemistry and regiochemistry of the reaction, and deuterium NMR can be used to determine the position of deuterium incorporation in the products. researchgate.net Mechanistic experiments involving deuterium labeling are often coupled with mass spectrometry to determine the extent and distribution of deuterium incorporation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For "this compound" (C₆H₁₀Br₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

A key feature in the mass spectrum of a compound containing bromine is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.info Consequently, a molecule containing two bromine atoms will exhibit a distinctive triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1. docbrown.infonih.gov This pattern serves as a clear indicator of the presence of two bromine atoms in the molecule.

Predicted HRMS Data for this compound (C₆H₁₀Br₂)

| Ion | Calculated Exact Mass (m/z) | Relative Intensity (%) |

| [C₆H₁₀⁷⁹Br₂]⁺ | 239.9149 | ~100 |

| [C₆H₁₀⁷⁹Br⁸¹Br]⁺ | 241.9129 | ~97 |

| [C₆H₁₀⁸¹Br₂]⁺ | 243.9108 | ~47.5 |

Fragmentation Patterns and Structural Elucidation

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound, electron ionization (EI) would be expected to produce a complex fragmentation pattern.

The molecular ion peak (M⁺) would be a key feature, and due to the presence of two bromine atoms, it would exhibit a characteristic isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Consequently, the mass spectrum would show three peaks for any bromine-containing fragment: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 1:2:1 for a dibrominated species. Given the molecular formula C₆H₁₀Br₂, the monoisotopic mass is 239.915 Da. nih.gov

Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: The bond between the quaternary carbon and the vinyl group is susceptible to cleavage. This would result in the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. This would lead to a prominent fragment ion [C₂HBr₂]⁺.

Loss of Bromine: Cleavage of the C-Br bonds is a common fragmentation pathway for halogenated compounds. libretexts.org The loss of a bromine radical (•Br) would result in a fragment at [M-79]⁺ and [M-81]⁺. Subsequent loss of the second bromine atom could also occur.

McLafferty Rearrangement: While less direct, rearrangement reactions could lead to the formation of smaller, stable carbocations.

The analysis of these fragmentation patterns allows for the piecing together of the molecule's structure, much like solving a puzzle. youtube.com The base peak, the most intense signal in the spectrum, would likely correspond to the most stable carbocation formed during fragmentation, predicted to be the tert-butyl cation [C(CH₃)₃]⁺ at m/z 57. The mass spectrum of the precursor, 3,3-dimethyl-1-butene, shows a prominent peak at m/z 69, corresponding to the loss of a methyl group, and a base peak at m/z 41. nist.gov

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 240/242/244 | [C₆H₁₀Br₂]⁺• | Molecular Ion (M⁺) |

| 183/185 | [C₆H₁₀Br]⁺ | Loss of •Br |

| 57 | [C(CH₃)₃]⁺ | Alpha-cleavage, loss of •C₂HBr₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The presence of the carbon-carbon double bond (C=C) in the vinyl group would give rise to a stretching vibration in the region of 1645-1620 cm⁻¹. The C-H bonds of the vinyl group (=C-H) would exhibit stretching vibrations above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C-H bonds of the tert-butyl group would show stretching vibrations just below 3000 cm⁻¹, in the 2975-2860 cm⁻¹ region. nih.gov

The carbon-bromine (C-Br) bonds are expected to produce strong absorptions in the fingerprint region of the spectrum, typically between 650 and 510 cm⁻¹. The specific position would depend on whether the bromine is attached to an sp² or sp³ hybridized carbon, though in this vinylic system, they are on sp² carbons.

The IR spectrum of the precursor, 3,3-dimethyl-1-butene, shows characteristic alkene peaks which would be modified by the addition of the two bromine atoms in the product. nist.gov

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3100-3000 | =C-H (vinyl) | Stretching |

| 2975-2860 | C-H (t-butyl) | Stretching |

| 1645-1620 | C=C (alkene) | Stretching |

| 1470-1365 | C-H (t-butyl) | Bending |

| 650-510 | C-Br | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the C=C double bond and the C-Br bonds.

The C=C double bond will exhibit a strong π → π* transition. For a simple alkene like ethene, this transition occurs at around 170 nm. The presence of the bromine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift to a longer wavelength.

The bromine atoms also have non-bonding electrons (n electrons) which can undergo n → σ* transitions. These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths. For bromoalkanes, these transitions are typically observed in the 200-210 nm range. Therefore, the UV-Vis spectrum of this compound is expected to show a strong absorption band around or just above 200 nm, resulting from the overlap of the red-shifted π → π* and the n → σ* transitions.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. pearson.com

If a single crystal could be grown and analyzed, the resulting data would allow for a detailed analysis of its geometric parameters. For instance, the C=C double bond length would be expected to be around 1.33 Å, and the C-Br bond lengths would be approximately 1.88 Å, based on data for similar molecules like vinyl bromide. nist.gov The bond angles around the sp² hybridized carbons would be approximately 120°. The dihedral angles would define the conformation of the tert-butyl group relative to the plane of the double bond.

Table 3: Expected Molecular Geometry Parameters for this compound

| Parameter | Expected Value |

|---|---|

| C=C Bond Length | ~1.33 Å |

| C-Br Bond Length | ~1.88 Å |

| C-C (vinyl-t-butyl) Bond Length | ~1.51 Å |

| C=C-Br Bond Angle | ~122° |

| C=C-C Bond Angle | ~124° |

The crystalline packing of this compound would be governed by various intermolecular forces. While van der Waals forces would be significant due to the molecule's size, the presence of bromine atoms introduces the possibility of more specific interactions. Halogen bonding, where a halogen atom acts as an electrophilic species and interacts with a nucleophile, is a key consideration in the crystal engineering of halogenated compounds. In the solid state of this compound, Br···Br or Br···π interactions could play a crucial role in dictating the packing arrangement. A detailed understanding of these interactions would only be possible through a complete crystal structure determination.

Computational and Theoretical Studies of 1,2 Dibromo 3,3 Dimethylbut 1 Ene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular structure and electronics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost. It is particularly effective for determining the equilibrium geometry and electronic properties of molecules like 1,2-Dibromo-3,3-dimethylbut-1-ene.

Geometry optimization using DFT involves finding the lowest energy arrangement of atoms in the molecule. This is achieved by calculating the forces on each atom and iteratively moving them until a minimum on the potential energy surface is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of the bulky tert-butyl group and the two bromine atoms on the double bond will lead to significant steric interactions that influence the final geometry.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and reactivity towards electrophiles and nucleophiles.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value (Exemplary) |

| C=C Bond Length | 1.35 Å |

| C-Br Bond Length (on C1) | 1.88 Å |

| C-Br Bond Length (on C2) | 1.90 Å |

| C-C(tert-butyl) Bond Length | 1.52 Å |

| C=C-Br Bond Angle | 121.5° |

| Br-C-C-C Dihedral Angle | 180.0° (for trans-isomer) |

Note: The values in this table are representative examples for a molecule of this type and are not based on a specific published DFT calculation for this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very accurate results, especially for electronic properties.

For this compound, high-level ab initio calculations would be valuable for obtaining a more precise understanding of its electronic structure and for benchmarking the results from DFT calculations. These methods are computationally more demanding than DFT, but they can be crucial for cases where electron correlation effects are particularly important. For instance, the interaction between the bromine atoms and the pi-system of the double bond, as well as the steric repulsion involving the tert-butyl group, can be more accurately described with these higher-level methods.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing organic molecules, and the chemical shifts of the hydrogen (¹H) and carbon (¹³C) nuclei are highly sensitive to the electronic environment.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. For this compound, these calculations would predict the chemical shifts for the vinylic proton, the protons of the tert-butyl group, and the various carbon atoms. The accuracy of the predicted shifts depends on the chosen level of theory and basis set. Discrepancies between calculated and experimental shifts can sometimes provide insights into solvent effects or conformational dynamics that are not captured in the gas-phase calculation.

Table 2: Illustrative Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Nucleus | Calculated Chemical Shift (ppm) (Exemplary) | Experimental Chemical Shift (ppm) (Typical Range) |

| ¹H (vinylic) | 6.8 | 6.5 - 7.0 |

| ¹H (tert-butyl) | 1.3 | 1.2 - 1.5 |

| ¹³C (C1) | 110.2 | 108 - 112 |

| ¹³C (C2) | 135.8 | 134 - 138 |

| ¹³C (C3) | 35.1 | 34 - 36 |

| ¹³C (C4, methyls) | 29.5 | 28 - 31 |

Note: The calculated values are for illustrative purposes. Experimental values can vary depending on the solvent and other conditions.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

Due to the presence of a rotatable single bond between the vinylic carbon and the tert-butyl group, this compound can exist in different conformations. Molecular dynamics simulations can be used to explore the conformational space of the molecule and to construct an energetic landscape that shows the relative energies of the different conformers and the energy barriers between them.

This analysis would reveal the most stable conformation(s) of the molecule and the flexibility of the C-C single bond. The steric hindrance between the large tert-butyl group and the bromine atoms is expected to play a major role in determining the preferred conformations and the heights of the rotational barriers.

Molecular dynamics simulations can also be used to study the dynamics of chemical reactions. For this compound, a key reaction of interest is the electrophilic addition across the double bond. MD simulations can provide a detailed, time-resolved picture of how a reactant molecule approaches the double bond, the formation of intermediates (such as a bromonium ion), and the subsequent steps leading to the final product.

Furthermore, computational methods can be used to locate and characterize the transition state of a reaction. The transition state is the highest energy point along the reaction coordinate and is a critical concept for understanding the reaction rate. By calculating the structure and energy of the transition state for the addition of an electrophile to this compound, one can gain valuable insights into the reaction mechanism and predict how the reaction rate would be affected by changes in the substituents or reaction conditions.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Beyond the covalent bonds that define a molecule's structure, weaker non-covalent interactions (NCIs) govern many important phenomena, including molecular recognition, self-assembly, and the properties of materials in the condensed phase. nih.gov NCI analysis is a computational technique that allows for the visualization and characterization of these weak forces in real space, based on the electron density and its derivatives. nih.govmdpi.com

This method can reveal various types of interactions, such as:

Van der Waals forces

Hydrogen bonds

Halogen bonds

Steric repulsion

The analysis generates 3D graphical plots where different types of interactions are represented by colored surfaces. Typically, strong attractive interactions (like hydrogen or halogen bonds) appear as blue or green discs, weak van der Waals interactions as larger, diffuse green surfaces, and steric repulsion as red patches.

For this compound, NCI analysis could be used to study how individual molecules interact with each other in a liquid or solid state. Given the presence of bromine atoms, the potential for halogen bonding (where the bromine acts as an electrophilic "σ-hole" donor) could be investigated. mdpi.com Furthermore, the analysis would map out the van der Waals interactions involving the bulky tert-butyl group and identify any intramolecular steric strain between the bromine atoms and the methyl groups. Such studies are crucial for understanding the crystal packing of the molecule or its interactions with a solvent or a biological receptor. mdpi.com

Synthetic Utility of 1,2 Dibromo 3,3 Dimethylbut 1 Ene As a Building Block

Role in the Synthesis of Phosphetane (B12648431) Derivatives

The sterically demanding nature of 1,2-Dibromo-3,3-dimethylbut-1-ene and its constitutional isomer, 1-bromo-3,3-dimethylbut-1-ene (B1149504), makes them particularly useful in the synthesis of strained four-membered phosphorus-containing heterocyclic rings known as phosphetanes.

Cycloaddition Reactions with Phosphorus Reagents

The reaction of a constitutional isomer, 1-bromo-3,3-dimethylbut-1-ene, with phenylphosphonous dichloride in the presence of anhydrous aluminium chloride has been shown to produce 4-bromo-2,2,3-trimethyl-1-phenylphosphetan 1-oxide. rsc.org This reaction proceeds through a cycloaddition pathway, where the phosphorus reagent adds across the double bond of the butene derivative. The initial product is a phosphetane oxide, which can be subsequently reduced and quaternized to yield the corresponding phosphetanium salt. rsc.org This method provides a direct route to the phosphetane core, a structural motif of interest in ligand design for catalysis and in materials science.

Stereocontrol in Heterocyclic Ring Formation

The synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide from 1-bromo-3,3-dimethylbut-1-ene has been studied, and the stereochemistry of the resulting phosphetane ring has been determined through X-ray crystallography. rsc.org The four-membered ring is puckered, with a dihedral angle of 34.0°. rsc.org The substituents on the ring adopt specific orientations to minimize steric strain. In the crystal structure, the methyl group at the C3 position and the phenyl group on the phosphorus atom are in a cis relationship, while the bromine atom and the phenyl group are trans. rsc.org All three of these bulky substituents occupy equatorial positions relative to the phosphetane ring. rsc.org This level of stereocontrol is crucial for the development of chiral phosphine (B1218219) ligands used in asymmetric catalysis.

Precursor for Highly Substituted Alkenes and Alkynes

The two bromine atoms in this compound offer multiple reaction sites for elimination and substitution reactions, enabling the synthesis of a variety of substituted alkenes and alkynes.

Preparation of Functionalized Alkenes via Elimination or Substitution

While specific examples utilizing this compound are not extensively documented in readily available literature, the general reactivity of vinylic bromides suggests its potential in forming functionalized alkenes. Vinylic bromides can undergo various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce new carbon-carbon bonds. mdpi.com For instance, the reaction of a vinylic bromide with an organoboron reagent in the presence of a palladium catalyst can lead to the formation of a substituted alkene. The steric hindrance imposed by the tert-butyl group in this compound would likely influence the reactivity and regioselectivity of such coupling reactions.

Furthermore, elimination of one equivalent of HBr from this compound would lead to a bromo-substituted diene, a versatile intermediate for further functionalization.

Formation of Substituted Butynes via Elimination

The double dehydrobromination of vicinal dibromides is a well-established method for the synthesis of alkynes. mdpi.compbworks.com Treatment of a vicinal dibromide with a strong base, such as sodium amide (NaNH2), can lead to two consecutive E2 elimination reactions to form a triple bond. mdpi.comwikipedia.org In the case of this compound, this reaction would be expected to yield 3,3-dimethyl-1-butyne (B43207), also known as tert-butylacetylene. nist.govnih.gov

Table 1: Reagents for Dehydrobromination

| Reagent | Conditions | Product |

|---|---|---|

| Sodium amide (NaNH₂) | Liquid ammonia | 3,3-Dimethyl-1-butyne |

The use of a strong base like sodium amide is often preferred to avoid potential rearrangement of the triple bond that can occur at higher temperatures with weaker bases like potassium hydroxide. wikipedia.org The resulting terminal alkyne, 3,3-dimethyl-1-butyne, is a valuable building block itself, used in the synthesis of pharmaceuticals like terbinafine. wikipedia.org

Integration into Complex Molecular Architectures

While direct applications of this compound in the total synthesis of complex natural products are not prominently reported, its role as a precursor to unique and sterically hindered building blocks makes it an important tool for constructing complex molecular frameworks. The ability to generate highly substituted and sterically encumbered alkenes and alkynes from this starting material allows for the introduction of specific structural motifs that can be difficult to access through other synthetic routes. The resulting products can then be further elaborated into more complex structures. For example, the synthesis of functionalized dienes from similar dibromo- precursors has been demonstrated, which can then participate in cycloaddition reactions to build polycyclic systems. rsc.org

Applications in Building Block Diversification for Chemical Libraries

The concept of diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore a wider range of chemical space and identify new biologically active compounds. cam.ac.ukresearchgate.net this compound, with its multiple reactive handles, is a valuable starting material for generating diverse building blocks for chemical libraries.

The two bromine atoms can be sequentially and selectively replaced through various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkynyl groups. The steric hindrance imposed by the tert-butyl group can influence the regioselectivity of these reactions, potentially leading to unique substitution patterns that are not easily accessible with other building blocks.

For example, the palladium-catalyzed reaction of a gem-dibromoalkene with different nucleophiles in a stepwise manner can lead to a diverse set of products. The first bromine atom can be reacted with one nucleophile, and the second with another, leading to a combinatorial approach for library synthesis. This strategy allows for the rapid generation of a large number of distinct compounds from a single starting material.

The double bond in this compound also provides a site for further functionalization. It can undergo reactions such as epoxidation, dihydroxylation, or hydrogenation after the initial cross-coupling steps, further increasing the structural diversity of the resulting library.

The table below illustrates the potential for diversification using this compound as a scaffold:

| Reaction Type | Reagent 1 | Reagent 2 | Potential Product Scaffold |

| Sequential Suzuki Coupling | Arylboronic Acid A | Arylboronic Acid B | Disubstituted Alkene |

| Suzuki-Sonogashira Coupling | Arylboronic Acid | Terminal Alkyne | Aryl-Alkynyl Alkene |

| Post-Coupling Functionalization | (After Suzuki Coupling) | m-CPBA | Epoxide-functionalized Biaryl |

The application of such strategies in the context of DNA-encoded libraries (DELs) is also a promising area. researchgate.net The ability to perform these chemical transformations under mild, DNA-compatible conditions would enable the synthesis of highly complex and diverse libraries for high-throughput screening against biological targets.

Future Directions and Emerging Research Avenues

Catalyst Development for Novel Transformations

The dual bromine atoms on the vinylic backbone of 1,2-Dibromo-3,3-dimethylbut-1-ene make it an ideal candidate for a variety of catalytic cross-coupling reactions. Future research will likely focus on developing and optimizing catalysts for its selective functionalization.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are cornerstone methodologies in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com A significant research avenue will be the application of these reactions to this compound. The development of palladium catalysts with tailored phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands will be crucial. These catalysts must navigate the steric hindrance imposed by the tert-butyl group while enabling high efficiency and selectivity. nih.gov

A key challenge and opportunity lie in the selective mono- or di-functionalization of the molecule. Research into catalysts that can differentiate between the two bromine atoms would allow for the stepwise introduction of different functional groups, leading to complex, highly substituted alkene derivatives. This could involve tuning catalyst-ligand combinations or reaction conditions to exploit subtle differences in the electronic environment of the two C-Br bonds. nih.govnih.gov Furthermore, the development of tandem catalytic cycles, where an initial cross-coupling is followed by an intramolecular reaction, could provide rapid access to complex molecular architectures. nih.gov

| Potential Catalytic Transformation | Catalyst System | Desired Outcome |

| Suzuki-Miyaura Coupling | Palladium complexes with phosphine ligands | Stepwise or double arylation/vinylation |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Synthesis of substituted alkynes |

| Heck Coupling | Palladium catalysts | Formation of substituted dienes |

| Buchwald-Hartwig Amination | Palladium or Nickel catalysts | Synthesis of enamines |

Green Chemistry Approaches in Synthesis

The traditional synthesis of vicinal dibromoalkenes often involves the use of elemental bromine, a hazardous and highly reactive substance. A significant future direction is the development of more environmentally benign and safer synthetic routes to this compound.

Green chemistry principles encourage the use of less toxic reagents, alternative solvents, and energy-efficient methods. Research into the 1,2-trans-dihalogenation of the parent alkyne (3,3-dimethyl-1-butyne) using combinations of N-halosuccinimides (NXS) and alkali metal halides in greener solvents like acetic acid presents a promising alternative. nih.gov These methods avoid the use of gaseous or highly toxic halogens and often exhibit high regio- and stereoselectivity. nih.gov

Mechanochemistry, which utilizes mechanical force to drive chemical reactions, is another emerging green technology. nih.gov Developing a solvent-free, ball-milling approach for the dibromination of 3,3-dimethyl-1-butyne (B43207) could significantly reduce solvent waste and potentially offer different selectivity compared to solution-phase reactions. researchgate.net Furthermore, exploring catalytic bromination methods that use safer bromine sources and can be performed under milder conditions will be a key research focus. organic-chemistry.org

Advanced Materials Science Applications Based on Chemical Transformations

The unique structure of this compound makes it a valuable monomer for the synthesis of advanced organic materials, particularly conducting polymers.

Poly(p-phenylene vinylene) (PPV) and its derivatives are a class of polymers known for their electroluminescent and conductive properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.orguh.edu The Gilch and Horner-Emmons polymerization routes, which can utilize dihalo-aromatic or dihalo-alkene monomers, are well-established methods for synthesizing PPVs. nih.gov this compound could be used as a monomer in these reactions, copolymerized with aromatic dialdehydes or bisphosphonium salts, to create novel PPV derivatives. The bulky tert-butyl group would likely enhance the solubility of the resulting polymers, a crucial factor for their processability into thin films. rsc.org

Another advanced application is the electrochemical synthesis of polymer films. electrochem.orgresearchgate.net By applying a potential, it is possible to polymerize monomers directly onto an electrode surface, offering precise control over film thickness and morphology. researchgate.net Investigating the electropolymerization of this compound, potentially with other monomers, could lead to the formation of novel conductive materials with tailored electronic properties. iaea.orgyoutube.com The debromination during the polymerization process could lead to the formation of a conjugated polymer backbone. researchgate.net

| Application Area | Synthetic Approach | Potential Advantage of using this compound |

| Organic Light-Emitting Diodes (OLEDs) | Gilch or Horner-Emmons Polymerization | Introduction of a bulky group to enhance polymer solubility and processability. |

| Conducting Polymers | Electrochemical Polymerization | Direct synthesis of polymer films with controlled properties on electrode surfaces. |

| Functional Coatings | Chain-growth polymerization | Creation of materials with unique surface properties due to the tert-butyl group. |

Mechanistic Studies on Under-explored Reaction Pathways

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and discovering new ones. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.

While cross-coupling reactions of vinylic halides are common, the specific mechanistic details for a sterically hindered substrate like this compound are not well understood. Computational studies, using methods like Density Functional Theory (DFT), can model the reaction pathways, including the oxidative addition, transmetalation, and reductive elimination steps. escholarship.orgnih.gov Such studies can reveal the influence of the tert-butyl group on the stability of intermediates and transition states, explaining observed selectivity. rsc.org

Experimental mechanistic studies could involve kinetic analysis, isotopic labeling, and the isolation or spectroscopic detection of reaction intermediates. rsc.orgcardiff.ac.uk For instance, understanding how the order of elementary steps in a palladium-catalyzed cycle might be altered could lead to the development of novel catalytic systems for challenging transformations. nih.gov Furthermore, exploring under-explored reaction pathways, such as radical reactions, cycloadditions, or reductive functionalizations catalyzed by earth-abundant metals like iron, could uncover new synthetic possibilities for this versatile compound. cardiff.ac.uk The use of in-situ monitoring techniques like specialized NMR or Raman spectroscopy could provide real-time data on reacting systems, offering unprecedented insight into the reaction dynamics. nih.gov

Compound Names Table

| IUPAC Name | Other Names | Molecular Formula |

| This compound | 1,2-Dibromo-3,3-dimethyl-1-butene | C₆H₁₀Br₂ |

| 3,3-dimethyl-1-butyne | tert-Butylacetylene | C₆H₁₀ |

| Poly(p-phenylene vinylene) | Polyphenylene vinylene | (C₈H₆)n |

| N-Bromosuccinimide | NBS | C₄H₄BrNO₂ |

| N-Iodosuccinimide | NIS | C₄H₄INO₂ |

| 3,3-dimethylbut-1-ene | neo-Hexene | C₆H₁₂ |

Q & A

Basic: What are the recommended methods for synthesizing 1,2-Dibromo-3,3-dimethylbut-1-ene?

Answer:

The synthesis typically involves bromination of 3,3-dimethylbut-1-ene. A two-step approach is often employed:

Bromination : React 3,3-dimethylbut-1-ene with bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under controlled temperature (0–5°C) to minimize side reactions like diradical formation.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via GC-MS or NMR (¹H/¹³C) .

Key Validation : Monitor reaction progress using TLC and compare retention factors (Rf) with known standards.

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Answer:

Contradictions often arise from differences in reaction conditions or stereoelectronic effects. To address this:

- Controlled Replicates : Perform reactions under inert atmospheres (argon/nitrogen) to exclude oxygen/water interference.

- Kinetic Studies : Use stopped-flow NMR to track intermediate formation and identify competing pathways (e.g., allylic bromination vs. electrophilic addition) .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to compare activation energies for proposed mechanisms .

Example : Discrepancies in elimination vs. substitution outcomes may stem from solvent polarity effects; test in DMSO vs. hexane .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures.

- Storage : Store in amber glass bottles under nitrogen at 4°C to prevent degradation. Label containers with GHS hazard codes (e.g., H314: skin corrosion) .

- Spill Response : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent hydrolysis .

Advanced: How to assess environmental impact when ecological toxicity data is unavailable?

Answer:

- QSAR Models : Use tools like EPA’s ECOSAR to predict acute/chronic toxicity based on structural analogs (e.g., dibromoalkenes) .

- Read-Across Analysis : Extrapolate data from structurally similar compounds (e.g., 1,2-dibromopropane) for bioaccumulation (log Kow) and persistence (t½) .

- Microcosm Studies : Simulate soil/water systems to measure biodegradation rates via LC-MS monitoring .

Basic: What analytical techniques are optimal for characterizing this compound?

Answer:

- Spectroscopy :

- NMR : ¹H (δ 5.8–6.2 ppm for vinyl protons) and ¹³C (δ 110–120 ppm for sp² carbons) .

- IR : Confirm C-Br stretches (~550–650 cm⁻¹) and C=C (~1640 cm⁻¹) .

- Chromatography : HPLC-UV (λ = 210 nm) with a C18 column for purity assessment .

Advanced: What mechanistic insights explain its role in cyclopropane synthesis?

Answer:

The compound acts as a dihalide precursor for cyclopropanation via the Simmons-Smith reaction :

Zinc Activation : Generate Zn(Cu) in situ to form a carbenoid intermediate.

Cyclopropanation : React with alkenes (e.g., styrene) to form 3,3-dimethylcyclopropane derivatives.

Key Evidence : GC-MS traces showing m/z = 96 (cyclopropane fragment) and isotopic patterns confirming bromine loss .

Advanced: How does surface adsorption affect its stability in indoor laboratory environments?

Answer:

- Surface Reactivity : On glass or stainless steel, the compound may undergo hydrolysis if adsorbed moisture is present. Use FTIR-microscopy to detect surface-bound degradation products (e.g., carbonyl groups) .

- Mitigation : Store samples in vacuum-desiccated containers and minimize exposure to UV light, which accelerates decomposition .

Basic: What are its applications as an intermediate in organic synthesis?

Answer:

- Cross-Coupling Reactions : Serve as a di-electrophile in Suzuki-Miyaura couplings with arylboronic acids to form substituted alkenes .

- Elimination Reactions : Generate conjugated dienes (e.g., 3,3-dimethyl-1,3-butadiene) using strong bases (e.g., KOtBu) .

Case Study : Used in the synthesis of terpene derivatives for fragrance chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.